N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-nitrobenzenesulfonamide
Description
Chemical Identity and Nomenclature
This compound possesses the Chemical Abstracts Service registry number 1199215-83-2, establishing its unique chemical identity within the comprehensive database of known chemical compounds. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, providing a precise description of the molecular structure through its complete chemical name. The compound bears the molecular formula C₁₀H₁₁N₅O₄S₂, indicating the presence of ten carbon atoms, eleven hydrogen atoms, five nitrogen atoms, four oxygen atoms, and two sulfur atoms within its molecular framework.
The molecular mass of this compound is precisely 329.36 atomic mass units, which places it within the typical range for small molecule pharmaceutical intermediates and active compounds. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as O=N(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C(S2)N, providing a linear encoding of the molecular connectivity. Additionally, the International Chemical Identifier key AYFDUKOFPYEGIW-UHFFFAOYSA-N serves as a unique digital fingerprint for computational database searches and chemical informatics applications.
The nomenclature reflects the compound's hybrid nature, incorporating descriptive elements for each major structural component. The prefix "N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]" specifies the substitution pattern on the nitrogen atom of the sulfonamide group, while "4-nitrobenzenesulfonamide" describes the aromatic sulfonamide backbone with its para-nitro substituent. This systematic naming convention facilitates precise communication within the scientific community and ensures unambiguous identification of the compound across various research contexts.
Structural Features and Key Functional Groups
The molecular architecture of this compound incorporates three primary pharmacophoric elements that collectively define its chemical and potentially biological properties. The 1,3,4-thiadiazole ring system constitutes a five-membered heterocycle containing two nitrogen atoms and one sulfur atom in specific positional arrangements. This heterocyclic framework exhibits aromatic character due to the delocalization of π-electrons across the ring system, contributing to the overall stability and planarity of the molecular structure.
The thiadiazole moiety bears an amino group at the 5-position, introducing a primary amine functionality that significantly influences the compound's electronic properties and potential for hydrogen bonding interactions. The positioning of the amino substituent creates opportunities for both inter- and intramolecular hydrogen bonding, which can affect molecular conformation, crystal packing, and biological recognition processes. The presence of this electron-donating group also modulates the electronic density distribution within the heterocyclic system.
The sulfonamide functional group represents a critical structural element characterized by the sulfur-nitrogen bond within the SO₂NH framework. This group exhibits significant structural rigidity due to the partial double-bond character of the sulfur-nitrogen linkage, which arises from resonance interactions between the nitrogen lone pair and the sulfur d-orbitals. The sulfonamide moiety serves as a crucial pharmacophore in numerous therapeutic agents and contributes to the compound's potential for enzyme inhibition and protein binding interactions.
The 4-nitrobenzenesulfonamide portion introduces an aromatic benzene ring substituted with both sulfonamide and nitro functional groups in the para-relationship. The nitro group functions as a strong electron-withdrawing substituent, significantly affecting the electronic properties of the aromatic system through both inductive and resonance effects. This substitution pattern creates a highly polarized aromatic system that can participate in various non-covalent interactions, including π-π stacking, halogen bonding, and electrostatic interactions.
| Functional Group | Chemical Formula | Position | Electronic Effect | Bonding Characteristics |
|---|---|---|---|---|
| 1,3,4-Thiadiazole | C₂N₂S | Core heterocycle | Electron-deficient aromatic | π-electron delocalization |
| Primary amine | NH₂ | Position 5 of thiadiazole | Electron-donating | Hydrogen bond donor |
| Sulfonamide | SO₂NH | Bridge component | Electron-withdrawing | Rigid planar geometry |
| Nitro group | NO₂ | Para position of benzene | Strong electron-withdrawing | Mesomeric and inductive effects |
| Ethyl linker | C₂H₄ | Connecting chain | Neutral spacer | Conformational flexibility |
Historical Context in Sulfonamide-Thiadiazole Hybrid Research
The development of sulfonamide-thiadiazole hybrid compounds represents a significant advancement in medicinal chemistry that builds upon decades of research into both individual pharmacophoric elements. The historical foundation of sulfonamide chemistry traces back to the discovery of Prontosil in 1932, which marked the beginning of the modern era of antibacterial chemotherapy. This groundbreaking achievement by Gerhard Domagk, for which he received the Nobel Prize in Medicine in 1938, established sulfonamides as the first effective synthetic antimicrobial agents and paved the way for subsequent developments in pharmaceutical chemistry.
The evolution of sulfonamide research has progressively expanded beyond antibacterial applications to encompass diverse therapeutic targets, including carbonic anhydrase inhibition, human immunodeficiency virus protease inhibition, and cyclooxygenase modulation. This broad spectrum of biological activities has motivated continued investigation into novel sulfonamide derivatives and hybrid compounds that combine sulfonamide functionality with other pharmacologically active moieties.
Parallel developments in heterocyclic chemistry have established 1,3,4-thiadiazole derivatives as important scaffolds in drug discovery programs. Research investigations have demonstrated that 1,3,4-thiadiazole compounds exhibit remarkable diversity in their biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The systematic exploration of thiadiazole derivatives has revealed structure-activity relationships that guide the rational design of new therapeutic agents.
The concept of molecular hybridization emerged as a sophisticated approach to drug design that combines multiple pharmacophores within a single molecular framework. This strategy aims to achieve synergistic effects, improve selectivity profiles, and address multiple therapeutic targets simultaneously through carefully designed hybrid molecules. The combination of sulfonamide and thiadiazole pharmacophores represents a particularly promising approach, as both structural elements contribute complementary biological activities and physicochemical properties.
Recent advances in sulfonamide-based hybrid compound development have demonstrated the potential for creating multifunctional therapeutic agents through strategic molecular design. The integration of benzothiazole, benzimidazole, triazole, and thiadiazole scaffolds with sulfonamide functionality has yielded compounds with enhanced biological profiles compared to their individual components. These developments have established the theoretical and practical foundation for compounds such as this compound.
Contemporary research in thiadiazole-containing compounds has revealed their potential as anticancer agents through various mechanisms of action. Studies have shown that 1,3,4-thiadiazole derivatives can exhibit cytotoxic activity against multiple cancer cell lines, with some compounds demonstrating selectivity for malignant cells over normal tissue. The structural diversity within this class of compounds allows for fine-tuning of biological activity through systematic modification of substituent patterns and functional group incorporation.
The strategic incorporation of nitro functionality within sulfonamide-thiadiazole hybrids adds another dimension to their potential biological activity profile. Nitro-containing compounds have historically played important roles in pharmaceutical chemistry, contributing to antimicrobial, antiprotozoal, and anticancer therapeutic applications. The electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the overall molecular system, potentially enhancing binding affinity and selectivity for specific biological targets.
Properties
IUPAC Name |
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O4S2/c11-10-14-13-9(20-10)5-6-12-21(18,19)8-3-1-7(2-4-8)15(16)17/h1-4,12H,5-6H2,(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFDUKOFPYEGIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201158806 | |
| Record name | N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201158806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199215-83-2 | |
| Record name | N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-nitrobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199215-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201158806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-nitrobenzenesulfonamide is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family. It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide.
Mode of Action
The compound interacts with the active site of the urease enzyme, inhibiting its activity. The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme. Among all synthesized compounds, compound 7j showed more favorable interactions with the active site, confirming its great inhibitory activity.
Biochemical Pathways
The inhibition of urease affects the conversion of urea to ammonia and carbon dioxide. This conversion leads to an increase in pH, which is essential for the survival of Helicobacter pylori (H. pylori). Therefore, the inhibition of urease can be an efficient way for the treatment of infections caused by this bacterium.
Result of Action
The result of the compound’s action is the inhibition of urease, leading to a decrease in the pH level essential for the survival of H. pylori. This can potentially lead to the treatment of infections caused by this bacterium.
Biochemical Analysis
Biochemical Properties
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-nitrobenzenesulfonamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including hydrolases and oxidoreductases, which are essential for metabolic processes. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to significant changes in metabolic pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. Furthermore, it can interact with transcription factors, thereby influencing gene expression. These molecular interactions are critical for understanding the compound’s role in various biochemical and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. These dosage-dependent effects are crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and biosynthesis. Understanding these metabolic pathways is vital for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The efficient transport and distribution of this compound are essential for its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function. This compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound influences its interactions with biomolecules and its overall biological effects.
Biological Activity
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on current research findings.
Overview of the Compound
This compound belongs to the class of thiadiazole derivatives. Thiadiazoles are characterized by a five-membered ring containing both sulfur and nitrogen. The specific structure of this compound suggests potential interactions with various biological targets, making it a candidate for further investigation in drug development.
The primary biological activity of this compound is attributed to its interaction with the urease enzyme. Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide, a process crucial for the survival of certain pathogens like Helicobacter pylori. By inhibiting urease activity, this compound effectively reduces the pH in the surrounding environment, creating unfavorable conditions for these bacteria.
Target Enzyme and Biochemical Pathways
| Enzyme | Function | Impact of Inhibition |
|---|---|---|
| Urease | Converts urea to ammonia and carbon dioxide | Decreased pH inhibits H. pylori growth |
Antimicrobial Activity
Research has demonstrated that derivatives containing the thiadiazole moiety exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of substituents on the phenyl ring has been linked to enhanced antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Antifungal Activity
In addition to antibacterial effects, this compound has shown promising antifungal activity. Certain derivatives have been reported to demonstrate significant inhibition against fungi like Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of thiadiazole derivatives:
- Antimicrobial Screening : A series of synthesized 1,3,4-thiadiazole derivatives were evaluated for their antimicrobial properties. Notably, compounds with a nitrophenyl substituent exhibited superior activity against Gram-positive bacteria compared to standard antibiotics like ampicillin .
- Cytostatic Properties : Research indicated that 2-amino-1,3,4-thiadiazole derivatives possess cytostatic properties, which could be leveraged in cancer therapy. These compounds showed potential in inhibiting tumor cell proliferation in vitro .
- Synergistic Effects : The combination of thiadiazole derivatives with other antimicrobial agents has been suggested to enhance overall efficacy through synergistic mechanisms. This approach could lead to the development of more effective therapeutic strategies with reduced toxicity profiles .
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiadiazole derivatives, including N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-nitrobenzenesulfonamide, exhibit significant antimicrobial properties. Studies have shown that compounds with a thiadiazole moiety can effectively inhibit the growth of various bacteria and fungi. For instance, derivatives substituted at the C-5 position of the thiadiazole ring have demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .
Anticancer Properties
The compound has been investigated for its potential anticancer effects. Similar thiadiazole derivatives have been reported to inhibit urease enzymes, which are implicated in cancer progression. By disrupting the urea cycle and affecting the IL-6/JAK/STAT3 signaling pathway, these compounds may hinder tumor growth and proliferation . The mechanism involves binding to the active site of urease, forming a stable complex that prevents substrate hydrolysis .
Anti-inflammatory and Analgesic Effects
Recent studies have highlighted the analgesic and anti-inflammatory activities of thiadiazole derivatives. Compounds derived from 5-ethyl-2-amino-1,3,4-thiadiazole have shown promise in reducing inflammation and pain, suggesting potential applications in treating conditions like arthritis and other inflammatory diseases .
Pesticidal Properties
Thiadiazole derivatives are being explored for their use as pesticides due to their ability to disrupt essential biological processes in pests. The inhibition of urease activity not only affects microbial growth but can also impact soil health by altering nitrogen cycles . This property makes them suitable candidates for developing environmentally friendly agricultural chemicals.
Enzyme Inhibition Studies
This compound serves as a valuable tool in biochemical research for studying enzyme inhibition mechanisms. Its interaction with urease provides insights into enzyme kinetics and inhibition strategies that can be applied in drug design .
Molecular Binding Studies
The compound's ability to bind selectively to certain biomolecules makes it an important subject for molecular docking studies. These studies help elucidate binding affinities and interaction dynamics between the compound and various biological targets .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogous derivatives, focusing on structural variations, physicochemical properties, and reported biological activities.
Substituent Variations on the Thiadiazole Ring
- 5-Amino vs. Alkyl Substituents: The target compound’s 5-amino group contrasts with alkyl-substituted analogs like N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-nitrobenzamide (). Example: Sulfamethizole (4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) () shows antibacterial activity but lacks the nitro group, suggesting substituent-dependent therapeutic applications.
Aromatic Group Modifications
- 4-Nitrobenzenesulfonamide vs. Other Aromatic Systems: The nitro group in the target compound increases electron-withdrawing effects compared to N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide (), which has a methyl group. This difference may reduce solubility (e.g., nitro derivatives often exhibit lower aqueous solubility) but enhance stability and electrophilic reactivity .
Linker Variations
- Ethyl vs. Thioethyl or Amide Linkers: The ethyl linker in the target compound provides flexibility, whereas analogs like N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-N′-(4-methylphenyl)ethanediamide () use a thioether linkage. Thioethers may improve metabolic stability but reduce conformational freedom .
Key Observations :
- The nitro group correlates with lower solubility but higher cytotoxic potency compared to methyl or amino-substituted analogs.
Preparation Methods
Preparation of 5-Amino-1,3,4-thiadiazole-2-yl Ethylamine
- Starting Materials : Acetazolamide or similar thiadiazole derivatives can be used as starting materials.
- Modification : The thiadiazole ring can be modified to introduce an ethylamine side chain. This might involve alkylation reactions or other functional group transformations.
Reaction with 4-Nitrobenzenesulfonyl Chloride
- Reagents : 4-Nitrobenzenesulfonyl chloride, the prepared amine, and a base such as pyridine or triethylamine.
- Conditions : The reaction typically occurs in a solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
- High-Resolution MS : Confirms the molecular weight and structure of the compound.
Infrared (IR) Spectroscopy
- FTIR : Helps identify functional groups, such as the sulfonamide linkage.
Data Analysis
Spectroscopic Data
| Technique | Expected Signals |
|---|---|
| 1H NMR | Aromatic protons, amine protons, and aliphatic protons from the ethyl chain. |
| 13C NMR | Signals for aromatic carbons, thiadiazole ring carbons, and aliphatic carbons. |
| FTIR | Absorption bands for N-H, C=N, and S=O bonds. |
| MS | Molecular ion corresponding to the compound's molecular weight. |
Biological Activity
| Compound | Bacteria/MICs (mg/mL) |
|---|---|
| This compound | Not reported |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-nitrobenzenesulfonamide?
- The compound can be synthesized via a multi-step procedure. First, the 5-amino-1,3,4-thiadiazole core is functionalized with an ethyl linker through nucleophilic substitution. Subsequent sulfonylation with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) yields the target compound. Key steps include refluxing in anhydrous solvents (e.g., DMF or acetonitrile) and purification via recrystallization or column chromatography .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- 1H/13C NMR spectroscopy identifies proton and carbon environments, particularly the sulfonamide NH (δ ~10-12 ppm) and thiadiazole protons. Mass spectrometry (ESI or EI-MS) confirms molecular weight, while X-ray crystallography (if crystalline) resolves bond lengths and angles, as demonstrated in analogous sulfonamide-thiadiazole hybrids .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Screen for antimicrobial activity using disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi. Assess enzyme inhibition (e.g., carbonic anhydrase or acetylcholinesterase) via spectrophotometric methods, leveraging the sulfonamide group’s known interaction with metalloenzymes .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance sulfonylation efficiency. Temperature control : Maintain 80-90°C during thiadiazole formation to minimize side products. Purification : Use gradient elution in silica gel chromatography (e.g., hexane/ethyl acetate → methanol) to isolate the product from unreacted intermediates .
Q. What strategies address low solubility in aqueous buffers during biological testing?
- Employ co-solvents (e.g., DMSO ≤1% v/v) or prepare water-soluble derivatives (e.g., sodium salts via sulfonic acid deprotonation). Alternatively, formulate nanoparticles or liposomal carriers to enhance bioavailability .
Q. How do structural modifications (e.g., nitro group substitution) influence bioactivity?
- Replace the 4-nitro group with electron-withdrawing (e.g., -CF3) or donating (-NH2) substituents and compare IC50 values in enzyme assays. Molecular docking (e.g., AutoDock Vina) predicts binding affinity changes to active sites, as seen in trifluoromethyl-substituted analogs .
Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved?
- Dynamic effects : Variable-temperature NMR identifies rotational isomers of the sulfonamide group. 2D NMR (COSY, HSQC) clarifies coupling patterns. For crystallographic discrepancies, refine data with software like SHELXL and validate hydrogen bonding networks .
Q. What computational approaches predict metabolic stability and toxicity?
- Use ADMET predictors (e.g., SwissADME) to analyze lipophilicity (LogP), cytochrome P450 interactions, and hepatotoxicity. Density Functional Theory (DFT) calculates frontier molecular orbitals to assess reactivity with biological nucleophiles .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the sulfonamide bond.
- Biological Assays : Include positive controls (e.g., sulfamethoxazole for antimicrobial tests) and validate results with triplicate experiments.
- Data Interpretation : Cross-reference spectral data with structurally validated analogs to resolve ambiguities .
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
